2-Butanone, 3-(dimethylamino)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-(dimethylamino)-4-phenyl- is an organic compound that belongs to the class of ketones It features a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of a phenyl group, and the other is bonded to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(dimethylamino)-4-phenyl- can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone. In this case, the reaction between dimethylamine, formaldehyde, and 4-phenyl-2-butanone can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(dimethylamino)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butanone, 3-(dimethylamino)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butanone, 3-(dimethylamino)-4-phenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simpler ketone without the dimethylamino and phenyl groups.
3-(Dimethylamino)-2-butanone: Lacks the phenyl group but has similar reactivity.
4-Phenyl-2-butanone: Lacks the dimethylamino group but retains the phenyl group.
Uniqueness
2-Butanone, 3-(dimethylamino)-4-phenyl- is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler counterparts .
Properties
CAS No. |
61039-20-1 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(dimethylamino)-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H17NO/c1-10(14)12(13(2)3)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
InChI Key |
SDTLLOXEQAFNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.